Superior Hepatic Extraction Efficiency: Mebrofenin vs. Disofenin (DISIDA)
Tc-99m Mebrofenin demonstrates a quantifiably higher hepatic extraction fraction (HEF) compared to the FDA-approved alternative Tc-99m Disofenin (DISIDA). This difference translates into superior hepatic specificity and reduced dependence on alternative elimination pathways, which is particularly critical in patients with compromised hepatic function [1].
| Evidence Dimension | Hepatic Extraction Fraction |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | Tc-99m Disofenin (DISIDA): 88% |
| Quantified Difference | +10 percentage points (absolute); +11.4% relative improvement |
| Conditions | Standard clinical intravenous administration; healthy human subjects |
Why This Matters
The 10-percentage-point higher hepatic extraction of Mebrofenin ensures more reliable gallbladder visualization and diagnostic accuracy in patients with hepatic insufficiency, directly impacting the clinical utility and procurement preference in nuclear medicine departments.
- [1] Tulchinsky M. Cholescintigraphy. In: DiBaise JK, editor. Clinical Gastroenterology and Hepatology. Elsevier; 2011. View Source
